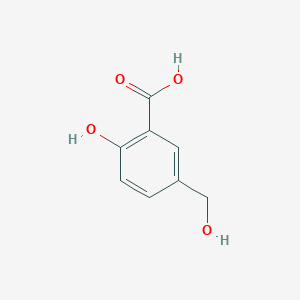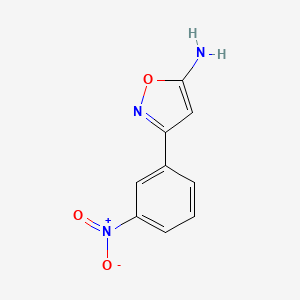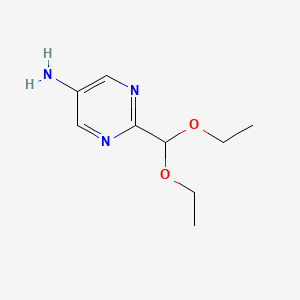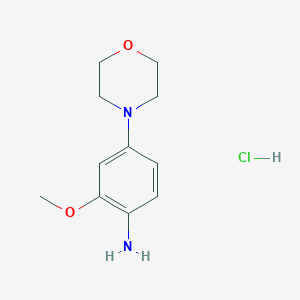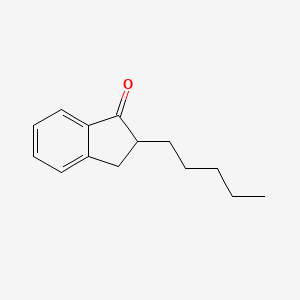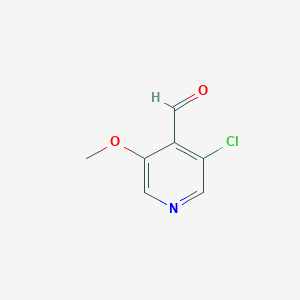
3-Cloro-5-metoxipirimidina-4-carboxaldehído
Descripción general
Descripción
3-Chloro-5-methoxypyridine-4-carboxaldehyde is a chemical compound that belongs to the class of monosubstituted pyridines . It is characterized by the replacement of one of the hydrogen atoms of the pyridine with an aldehyde moiety .
Synthesis Analysis
The synthesis of 3-Chloro-5-methoxypyridine-4-carboxaldehyde involves various reactions. It is a versatile chemical compound used extensively in scientific research. Its unique properties make it an essential component in various reactions, allowing for the synthesis of novel compounds.Molecular Structure Analysis
The molecular structure of 3-Chloro-5-methoxypyridine-4-carboxaldehyde is determined by quantum chemical calculations made at the DFT/B3LYP/6–311++G (d,p) level of theory . The structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities are determined .Chemical Reactions Analysis
The chemical reactions involving 3-Chloro-5-methoxypyridine-4-carboxaldehyde are complex and involve various stages. The initial value of the torsional angle around the C–C α bond, needed for initiating geometry optimization, is determined by calculating torsional potential energy for various values of the dihedral angle around this bond in the entire conformational space from 0˚ to 360˚ .Aplicaciones Científicas De Investigación
Farmacología
En farmacología, 3-Cloro-5-metoxipirimidina-4-carboxaldehído se utiliza como un bloque de construcción para sintetizar diversas moléculas bioactivas. Sirve como precursor en la creación de inhibidores potentes y selectivos de enzimas como la aldosterona sintasa (CYP11B2), que son cruciales en el desarrollo de tratamientos para afecciones como la hipertensión y la insuficiencia cardíaca .
Ciencia de Materiales
El compuesto encuentra aplicación en la ciencia de los materiales debido a su potencial para formar compuestos heterocíclicos que pueden utilizarse en materiales electrónicos. Estos materiales son integrales en el desarrollo de nuevos tipos de semiconductores, que son esenciales para el avance de los dispositivos electrónicos .
Síntesis Química
This compound: es un intermedio valioso en la síntesis química. Está involucrado en reacciones como las reacciones de Wittig y se puede utilizar para sintetizar varios compuestos heterocíclicos que son importantes en la química medicinal y el desarrollo de nuevos productos farmacéuticos .
Bioquímica
En el campo de la bioquímica, este compuesto se utiliza en el estudio de reacciones catalizadas por enzimas y vías metabólicas. Sus derivados se pueden utilizar para investigar la inhibición enzimática, que es un área clave de investigación para comprender los mecanismos de la enfermedad y desarrollar nuevos fármacos .
Aplicaciones Ambientales
Las aplicaciones ambientales de este compuesto podrían incluir su uso en la síntesis de productos químicos que ayudan en la remediación de contaminantes. Sus derivados podrían utilizarse para crear absorbentes o catalizadores que pueden descomponer sustancias nocivas en el medio ambiente, contribuyendo al control de la contaminación y a un ecosistema más limpio .
Mecanismo De Acción
The mechanism of action of 3-chloro-5-methoxypyridine-4-carboxaldehyde is not well understood. However, it is known that the compound can react with other molecules to form a variety of products. For example, it can react with an alcohol to form an ester, or with an aldehyde to form a carboxylic acid. Additionally, 3-chloro-5-methoxypyridine-4-carboxaldehyde can react with other molecules to form heterocyclic compounds such as furans, pyrroles, and thiophenes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-5-methoxypyridine-4-carboxaldehyde are not well understood. However, it is known that the compound can react with other molecules to form a variety of products. Additionally, 3-chloro-5-methoxypyridine-4-carboxaldehyde has been shown to have anticonvulsant, antibiotic, and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-5-methoxypyridine-4-carboxaldehydeethoxypyridine-4-carboxaldehyde has several advantages for lab experiments. It is relatively inexpensive and easy to obtain. Additionally, it is a versatile reagent which can be used in a variety of chemical reactions. However, it is important to note that 3-chloro-5-methoxypyridine-4-carboxaldehyde is a hazardous compound and should be handled with care. Additionally, it is important to use the correct protective equipment when working with the compound.
Direcciones Futuras
There are several potential future directions for 3-chloro-5-methoxypyridine-4-carboxaldehyde. For example, further research could be done to better understand the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential uses of 3-chloro-5-methoxypyridine-4-carboxaldehyde in the synthesis of other compounds. Finally, further research could be done to explore the potential uses of 3-chloro-5-methoxypyridine-4-carboxaldehyde in the synthesis of drugs and other pharmaceuticals.
Propiedades
IUPAC Name |
3-chloro-5-methoxypyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-3-9-2-6(8)5(7)4-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUCMQMOWRBUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609287 | |
| Record name | 3-Chloro-5-methoxypyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
905563-83-9 | |
| Record name | 3-Chloro-5-methoxypyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



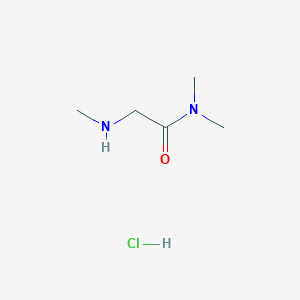

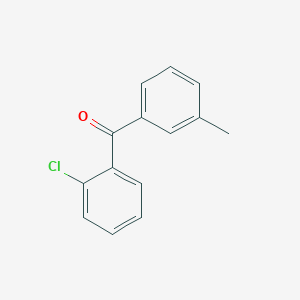
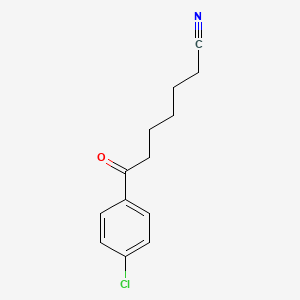
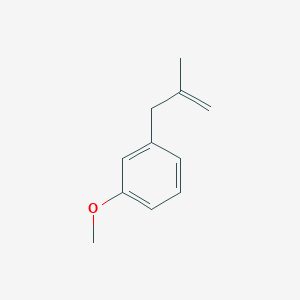
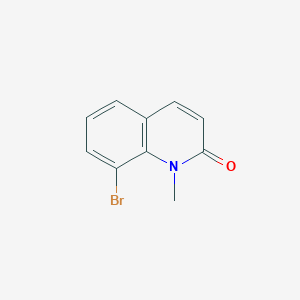
![2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid](/img/structure/B1612169.png)
